![molecular formula C19H21ClN6O2 B2528387 8-(2-((3-Chlorphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 923151-97-7](/img/structure/B2528387.png)
8-(2-((3-Chlorphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung für die Alkenhydromethylierung
Pinacolboronsäureester, einschließlich unserer Verbindung, dienen als wertvolle Bausteine in der organischen Synthese. Während die funktionalisierende Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger untersucht. Neuere Forschungen haben jedoch gezeigt, dass die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern mit einem radikalischen Ansatz möglich ist. Diese Methode ermöglicht eine formale anti-Markovnikov-Alkenhydromethylierung, eine Transformation, die bisher unbekannt war. Die Sequenz wurde erfolgreich auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet. Darüber hinaus spielte sie eine entscheidende Rolle bei der formalen Totalsynthese von δ-®-Conicein und Indolisidin 209B .
Biologische Aktivitäten und medizinisches Potenzial
Der 2-Aminothiazol-4-Kern, der strukturelle Ähnlichkeiten mit unserer Verbindung aufweist, ist eine bedeutende Klasse organischer Arzneimittel. Diese Derivate dienen als Ausgangsmaterialien für die Synthese verschiedener heterocyclischer Analoga mit vielversprechenden therapeutischen Wirkungen. Zu diesen Wirkungen gehören antibakterielle, antifungale, anti-HIV-, antioxidative, antitumorale, anthelmintische, entzündungshemmende und analgetische Aktivitäten. Obwohl diese Informationen nicht direkt mit unserer Verbindung zusammenhängen, unterstreichen sie die größere Bedeutung ähnlicher Strukturen in der Arzneimittelforschung .
Intramolekulare Cyclisierung und Synthese
Obwohl für unsere Verbindung nicht direkt berichtet, könnten intramolekulare Cyclisierungsstrategien, die ähnliche Strukturen beinhalten, zu neuen Verbindungen mit unterschiedlichen biologischen Aktivitäten führen. Forscher haben Cyclisierungsreaktionen mit verwandten Chalkonen und Hydrazinbenzolsulfonamidderivaten untersucht. Diese Reaktionen können interessante Produkte liefern, obwohl weitere Untersuchungen erforderlich sind, um ihr volles Potenzial zu erforschen .
Arzneimittelforschung und darüber hinaus
Aufgrund ihrer faszinierenden Struktur könnte unsere Verbindung als Ausgangspunkt für Arzneimittelforschungsarbeiten dienen. Forscher könnten ihre Wechselwirkungen mit biologischen Zielstrukturen, potenzielle pharmakologische Aktivitäten und die Optimierung für bestimmte therapeutische Indikationen untersuchen.
Zusammenfassend lässt sich sagen, dass unsere Verbindung in verschiedenen Bereichen vielversprechend ist, von der synthetischen Chemie bis zur Arzneimittelentwicklung. Ihre einzigartigen Eigenschaften machen sie zu einem spannenden Gegenstand für weitere Untersuchungen und Anwendungen. Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, zögern Sie bitte nicht, uns zu fragen
Eigenschaften
IUPAC Name |
6-[2-(3-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,21H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZGTKVCGZSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
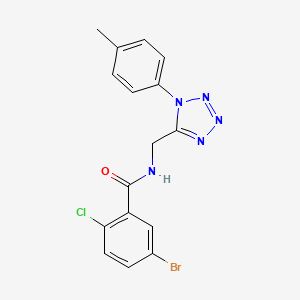

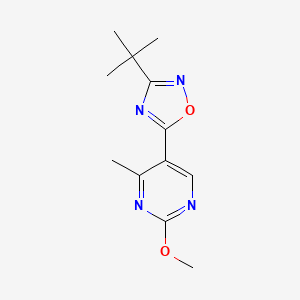
![8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2528312.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2528313.png)
![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2528317.png)
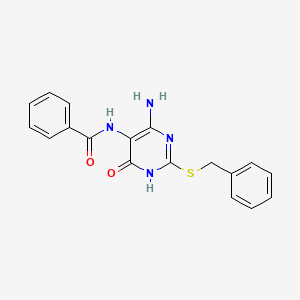
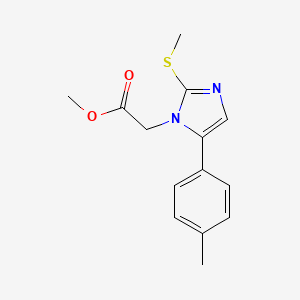
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)
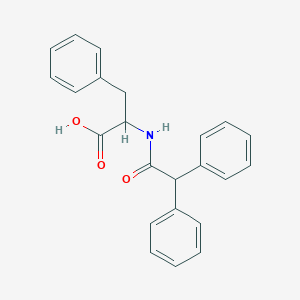
![N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
